5-[(1S)-1-Azidoethyl]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1S)-1-azidoethyl]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGXASWRQEMAN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 1s 1 Azidoethyl Isoquinoline
Retrosynthetic Analysis of the Azidoethylisoquinoline Core
A retrosynthetic analysis of 5-[(1S)-1-Azidoethyl]isoquinoline provides a roadmap for its synthesis by breaking the molecule down into simpler, more readily available starting materials. The primary disconnections involve the bond between the chiral side chain and the isoquinoline (B145761) ring, and the bonds forming the heterocyclic ring itself researchgate.netyoutube.com.
A logical primary disconnection is at the C5-Cα bond, which links the azidoethyl group to the isoquinoline core. This leads to two key synthons: an isoquinoline anion (or equivalent) functionalized at the C-5 position and a chiral electrophile representing the (1S)-1-azidoethyl cation. Alternatively, a disconnection of the Cα-N₃ bond suggests a precursor such as 5-[(1S)-1-hydroxyethyl]isoquinoline, which could be converted to the azide (B81097) via an Sₙ2 reaction, for instance, using diphenylphosphoryl azide (DPPA) or a similar reagent.
A further retrosynthetic step involves the deconstruction of the isoquinoline nucleus itself. Classical methods for isoquinoline synthesis can be considered here. For example, a Pomeranz-Fritsch type disconnection would break the C4-C4a and N2-C3 bonds, leading back to a 2-substituted benzaldehyde (B42025) derivative and an aminoacetal wikipedia.orgslideshare.net. Another powerful approach is the Myers synthesis, which would disconnect the N2-C1 and C3-C4 bonds, suggesting a condensation between a lithiated o-tolualdehyde imine derivative and a suitable nitrile harvard.edunih.gov. These disconnections highlight the principal challenges: the enantioselective construction of the azidoethyl moiety and the regioselective synthesis of a 5-substituted isoquinoline.
Enantioselective Synthesis Approaches to the (1S)-Azidoethyl Moiety
The introduction of the (1S)-azidoethyl group with high enantiopurity is a critical aspect of the synthesis. Several strategies have been developed for the asymmetric synthesis of chiral azides, falling into three main categories: asymmetric catalysis, chiral auxiliary-mediated reactions, and chemoenzymatic methods.
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
Asymmetric catalysis offers a direct and atom-economical route to chiral azides by forming the crucial carbon-nitrogen bond enantioselectively. nih.gov Transition-metal-catalyzed processes are particularly prominent in this area. acs.orgibs.re.kr For instance, the enantioselective ring-opening of a prochiral epoxide with an azide source, catalyzed by a chiral metal complex, is a well-established method. Similarly, the azidation of allylic or C-H bonds can be achieved with high stereocontrol using rhodium or ruthenium catalysts paired with chiral ligands. nih.gov The development of catalytic asymmetric azidation has become increasingly important for accessing enantioenriched nitrogen-containing molecules. nih.govacs.org
Another approach involves the catalytic asymmetric transformation of molecules that already contain an azide group, such as vinyl azides, where the chirality is induced in a subsequent reaction like a cycloaddition, while keeping the azide moiety intact. nih.gov
Table 1: Examples of Asymmetric Catalysis for C-N₃ Bond Formation
| Reaction Type | Catalyst/Ligand | Substrate Type | Key Features |
|---|---|---|---|
| Allylic C-H Amination | Rh(III)-indenyl catalyst | Olefins | No directing group required; high regio- and enantioselectivity. nih.gov |
| Aziridination | Ru(Salen) complexes | Alkenes | Uses sulfonyl azides as nitrene precursors. nih.gov |
| Asymmetric Ring Opening | Chiral bisurea catalyst | meso-Aziridinium electrophiles | Employs inexpensive sodium azide through hydrogen bonding phase-transfer catalysis. nih.govacs.org |
Chiral Auxiliary-Mediated Stereocontrol Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a chemical transformation, after which they are removed. wikipedia.org This strategy provides a reliable method for controlling stereochemistry. For the synthesis of the (1S)-azidoethyl moiety, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a carboxylic acid precursor. nih.govresearchgate.net The resulting chiral imide can then undergo a diastereoselective reaction. For example, reduction of a ketone followed by azidation, or direct azidation of the corresponding enolate, would proceed under the stereodirecting influence of the auxiliary. Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in similar transformations. scielo.org.mx After the stereogenic center is set, the auxiliary is cleaved to yield the enantiomerically enriched product. nih.gov
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Substrate | Reaction Type | Key Advantage |
|---|---|---|---|
| Evans Oxazolidinones | N-Acyl imides | Alkylation, Aldol, Conjugate Addition | High diastereoselectivity, well-studied, and predictable outcomes. nih.govresearchgate.net |
| Camphorsultam | N-Enoylsultams | Diels-Alder, Conjugate Addition | Excellent stereocontrol and often crystalline derivatives aid purification. |
| Pseudoephedrine | Amides | Alkylation | Forms readily separable diastereomers and the auxiliary is easily cleaved. wikipedia.org |
Chemoenzymatic Synthetic Routes for Stereoselective Introduction
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to create chiral building blocks. nih.gov For the synthesis of chiral azides, several enzymatic strategies are viable. mdpi.comresearchgate.net One common approach is the kinetic resolution of a racemic mixture. For example, a racemic azido (B1232118) alcohol could be acylated using a lipase, which will selectively react with one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. nih.gov
Alternatively, the enantioselective reduction of a prochiral azido ketone using a reductase enzyme (e.g., from baker's yeast) can produce the corresponding chiral azido alcohol with high enantiomeric excess. researchgate.net A more advanced chemoenzymatic cascade could involve the enzymatic epoxidation of an alkene followed by the regioselective ring-opening of the epoxide with an azide nucleophile, catalyzed by a halohydrin dehalogenase (HHDH), to produce chiral azidoalcohols. acs.orgmdpi.com
Table 3: Chemoenzymatic Approaches to Chiral Azidoalcohols
| Enzymatic Strategy | Enzyme Class | Substrate | Product | Stereoselectivity |
|---|---|---|---|---|
| Kinetic Resolution | Lipase | Racemic azidoalcohol | Enantiopure azidoalcohol and acylated azidoalcohol | High (up to >99% ee) |
| Asymmetric Reduction | Ketoreductase | Azido ketone | Chiral azidoalcohol | Good to excellent ee. researchgate.net |
Isoquinoline Ring System Construction Methods Relevant to the C-5 Substitution Pattern
The construction of the isoquinoline core with a substituent precisely at the C-5 position is the second major challenge in synthesizing the target molecule. While classical methods provide the basic framework, modern transition-metal-catalyzed reactions often offer greater flexibility and substrate scope. nih.govresearchgate.net
Cyclization Reactions for Isoquinoline Nucleus Formation
Several named reactions are foundational to isoquinoline synthesis, though their applicability depends on the availability of appropriately substituted precursors. wikipedia.orgslideshare.netpharmaguideline.com
Bischler-Napieralski Reaction: This involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid. To achieve C-5 substitution, the starting phenylethylamine must bear a substituent at the meta position relative to the ethylamine (B1201723) group. wikipedia.org
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized. Similar to the Bischler-Napieralski reaction, substitution on the starting aromatic ring dictates the final substitution pattern. wikipedia.org
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal. A benzaldehyde substituted at the C-2 and C-3 positions would be required to direct cyclization to form a 5-substituted isoquinoline. slideshare.net
More contemporary methods offer versatile pathways. The Myers synthesis, involving the condensation of lithiated o-tolualdehyde imines with nitriles, is particularly powerful for creating highly substituted isoquinolines. harvard.edunih.gov By starting with a 3-substituted benzaldehyde, one could potentially construct an isoquinoline with substitution at the C-5 position. Furthermore, palladium- or copper-catalyzed annulation and cyclization reactions have emerged as robust methods for building the isoquinoline scaffold from simpler components, often with high regioselectivity. organic-chemistry.org
Table 4: Comparison of Isoquinoline Synthesis Methods
| Method | Precursors | Key Transformation | Relevance to C-5 Substitution |
|---|---|---|---|
| Bischler-Napieralski | m-Substituted β-phenylethylamine, Acyl chloride | Acid-catalyzed cyclodehydration | Direct route if the correctly substituted phenylethylamine is available. wikipedia.orgpharmaguideline.com |
| Pomeranz-Fritsch | 2,3-Disubstituted benzaldehyde, Aminoacetal | Acid-catalyzed cyclization and aromatization | Requires a specific substitution pattern on the starting benzaldehyde. slideshare.net |
| Myers Synthesis | Lithiated 3-substituted o-tolualdehyde imine, Nitrile | Condensation-cyclization | Highly versatile; substitution pattern on the starting imine directs final product structure. harvard.edunih.gov |
Regioselective Functionalization at the C-5 Position of the Isoquinoline Ring
The introduction of a substituent at the C-5 position of the isoquinoline ring is a critical first step in the synthesis of the target molecule. Direct electrophilic substitution on the isoquinoline ring typically yields a mixture of 5- and 8-substituted products, necessitating regioselective strategies. researchgate.net
One of the most effective methods for achieving C-5 functionalization is through the synthesis of 5-bromoisoquinoline (B27571). This can be accomplished by the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-20 °C to -15 °C). acs.org This method has been shown to be scalable and provides the desired 5-bromo isomer in good yield. acs.orgharvard.edu
With 5-bromoisoquinoline in hand, the two-carbon side chain can be introduced via modern cross-coupling reactions. These methods offer high regioselectivity, functional group tolerance, and are generally high-yielding.
Stille Coupling: The Stille reaction provides a reliable method for the formation of carbon-carbon bonds. core.ac.uklibretexts.orgwikipedia.org In this approach, 5-bromoisoquinoline can be coupled with an organotin reagent, such as tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). The resulting vinyl ether can then be hydrolyzed under acidic conditions to yield the key intermediate, 5-acetylisoquinoline . While the Stille reaction is robust, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts, which can be a concern for scalability. harvard.educore.ac.uk
Suzuki Coupling: The Suzuki-Miyaura coupling offers a more environmentally benign alternative to the Stille reaction, utilizing generally less toxic organoboron reagents. nih.gov 5-Bromoisoquinoline can be coupled with potassium acetyltrifluoroborate in the presence of a palladium catalyst and a suitable base to afford 5-acetylisoquinoline . researchgate.netnih.gov Suzuki couplings are widely used in industrial processes due to their high yields and the relative ease of removal of boron-containing byproducts.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org 5-Bromoisoquinoline can be reacted with an enol ether, such as ethyl vinyl ether, to introduce the desired carbon skeleton. Subsequent hydrolysis of the resulting enol ether would also lead to 5-acetylisoquinoline . The Heck reaction is known for its trans selectivity and is a powerful tool for C-C bond formation. organic-chemistry.org
Strategic Integration of Azide Functionality and Stereocenter Formation
With the synthesis of 5-acetylisoquinoline established, the next crucial steps involve the creation of the chiral center and the introduction of the azide group. The most logical and controlled approach involves a two-step sequence: asymmetric reduction of the ketone followed by conversion of the resulting alcohol to the azide. It is important to note that the conversion of the alcohol to the azide typically proceeds with inversion of stereochemistry. Therefore, to obtain the desired (S)-azide, the (R)-alcohol is the required intermediate.
Asymmetric Reduction of 5-Acetylisoquinoline: The enantioselective reduction of the prochiral ketone, 5-acetylisoquinoline , to the chiral alcohol, (R)-5-(1-hydroxyethyl)isoquinoline , is a pivotal step. Several well-established methods for asymmetric ketone reduction can be employed.
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst (CBS catalyst) and a stoichiometric borane (B79455) source (e.g., BH₃·THF). wikipedia.orgsigmaaldrich.comorganic-chemistry.org The (R)-CBS catalyst is used to produce the (S)-alcohol, so for the synthesis of the (R)-alcohol, the (S)-CBS catalyst would be required. This method is known for its high enantioselectivity for a wide range of ketones. wikipedia.orgresearchgate.net
Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. nih.govdicp.ac.cnresearchgate.net These reactions are often highly efficient and can be performed under mild conditions with low catalyst loadings, making them attractive for large-scale synthesis. nih.govrsc.org
Conversion of (R)-5-(1-Hydroxyethyl)isoquinoline to this compound: The final step is the conversion of the chiral alcohol to the target azide with inversion of configuration.
Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including azides, with complete inversion of stereochemistry. researchgate.netmsu.edu The reaction of (R)-5-(1-hydroxyethyl)isoquinoline with a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and an azide source (e.g., diphenylphosphoryl azide, DPPA) would yield the desired This compound . youtube.com While highly effective, a major challenge in scaling up the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine (B44618) oxide and the reduced azodicarboxylate byproducts, which can be difficult to remove. rsc.orgresearchgate.netias.ac.in
Two-Step Conversion via a Sulfonate Ester: An alternative, and often more scalable, approach involves a two-step procedure. The hydroxyl group of (R)-5-(1-hydroxyethyl)isoquinoline is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. wikipedia.orgresearchgate.net The resulting sulfonate ester is then displaced by an azide anion (e.g., from sodium azide) in an Sₙ2 reaction, which also proceeds with inversion of stereochemistry to afford the final product. nih.gov This method avoids the problematic byproducts of the Mitsunobu reaction.
Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies
Table 1: Synthesis of 5-Acetylisoquinoline
| Method | Reagents | Typical Yield |
| Stille Coupling | 5-Bromoisoquinoline, Tributyl(1-ethoxyvinyl)tin, Pd catalyst | 70-95% |
| Suzuki Coupling | 5-Bromoisoquinoline, Potassium acetyltrifluoroborate, Pd catalyst | 80-95% |
| Heck Reaction | 5-Bromoisoquinoline, Ethyl vinyl ether, Pd catalyst | 60-85% |
Table 2: Asymmetric Reduction of Aryl Ketones
| Method | Catalyst System | Typical Enantiomeric Excess (ee) | Typical Yield |
| CBS Reduction | (S)-CBS catalyst, BH₃·THF | >95% | 85-98% |
| Asymmetric Transfer Hydrogenation | Ru or Rh catalyst, H-donor | >95% | 90-99% |
Table 3: Conversion of Secondary Alcohols to Azides (with inversion)
| Method | Reagents | Typical Yield |
| Mitsunobu Reaction | PPh₃, DIAD, DPPA | 70-90% |
| Tosylation & Azide Displacement | 1. TsCl, base; 2. NaN₃ | 80-95% (over 2 steps) |
Scalability Considerations for this compound Synthesis
The feasibility of producing large quantities of This compound is a critical factor in selecting a synthetic route.
C-5 Functionalization: While all three cross-coupling methods (Stille, Suzuki, Heck) are amenable to scale-up, the Suzuki coupling is often preferred in industrial settings due to the lower toxicity of the boron reagents and the easier removal of byproducts compared to the tin-based Stille reaction. harvard.educore.ac.uk
Asymmetric Reduction: Both CBS reduction and asymmetric transfer hydrogenation are highly scalable. ATH often has the advantage of using lower catalyst loadings and readily available, inexpensive hydrogen donors, which can be economically favorable on a large scale. nih.gov
Azide Formation: The two-step tosylation/azide displacement route is generally more scalable than the Mitsunobu reaction. The purification challenges associated with the stoichiometric byproducts of the Mitsunobu reaction (triphenylphosphine oxide and reduced azodicarboxylate) can be significant on a large scale. rsc.orgresearchgate.netias.ac.in The tosylation/azidation sequence involves simpler reagents and purification procedures.
Reactivity and Transformation Pathways of 5 1s 1 Azidoethyl Isoquinoline
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for forming 1,2,3-triazole rings. rsc.orgnih.gov In this reaction, the azidoethyl group of 5-[(1S)-1-Azidoethyl]isoquinoline readily reacts with terminal alkynes in the presence of a copper(I) catalyst. nih.gov The reaction is prized for its high yields, mild reaction conditions, and exceptional tolerance of a wide array of functional groups. nih.gov
Regioselectivity and Scope of Click Chemistry Reactions
A defining feature of the CuAAC reaction is its outstanding regioselectivity. The reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgnih.gov This high degree of control is attributed to the mechanism involving a copper-acetylide intermediate, which directs the cycloaddition pathway. wikipedia.org In the absence of the copper catalyst, the thermal Huisgen cycloaddition typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov
The scope of the CuAAC reaction with respect to this compound is broad. It can be successfully coupled with a diverse range of terminal alkynes, including aliphatic, aromatic, and those bearing various functional groups. The reaction's robustness allows it to proceed in numerous solvents, including water, and it is generally unaffected by the electronic properties of the substituents on either the azide or the alkyne. nih.gov This wide applicability makes it a powerful tool for molecular construction. For instance, benzylic azides, which are structurally similar to the azidoethyl group in the title compound, demonstrate high reactivity in CuAAC reactions. acs.org The isoquinoline (B145761) moiety itself is a stable aromatic heterocycle, and its reactivity is well-documented, though electrophilic substitution can be complex. rsc.orgpharmaguideline.comwikipedia.orgorganic-chemistry.org
| Alkyne Partner | Catalyst System | Solvent | Product | Reference |
| Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 1-Phenyl-4-(1-(isoquinolin-5-yl)ethyl)-1H-1,2,3-triazole | nih.gov |
| Propargyl Alcohol | CuI | THF | (1-(1-(Isoquinolin-5-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | nih.gov |
| 1-Ethynyl-4-fluorobenzene | Cu(OAc)₂/2-Aminophenol | MeCN | 1-(4-Fluorophenyl)-4-(1-(isoquinolin-5-yl)ethyl)-1H-1,2,3-triazole | researchgate.net |
This table presents hypothetical examples based on the general reactivity of azides in CuAAC reactions, as specific data for this compound was not found in the search results.
Ligand Effects on CuAAC Efficiency with the Azidoethyl Moiety
The efficiency of the CuAAC reaction can be significantly influenced by the choice of ligand used to stabilize the copper(I) catalyst. Ligands prevent the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state and can accelerate the reaction rate. wikipedia.orgnih.gov For sterically hindered azides or alkynes, the ligand can play a crucial role in facilitating the reaction. nih.gov
Various ligands have been developed to improve CuAAC reactions. Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used to protect the copper catalyst from oxidation and improve reaction outcomes. wikipedia.org Imidazole-based ligands have also been shown to be effective, with alkyl chains on the imidazole (B134444) ring providing a beneficial steric effect that can accelerate the reaction, even with bulky substrates. researchgate.netscispace.com The choice of ligand can be critical, especially in bioconjugation applications where reaction conditions must be mild and side reactions minimized. nih.gov For instance, in reactions involving sensitive functional groups, certain ligands can prevent unwanted side reactions like oxidation. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "copper-free" click reaction utilizes the inherent ring strain of cyclic alkynes, such as cyclooctynes, to achieve cycloaddition with azides without the need for a metal catalyst. nih.gov The high reactivity is due to the significant bond angle deformation in the cyclic alkyne, which lowers the activation energy of the cycloaddition. nih.gov
Benzyl azide is a common reactant used to benchmark the reactivity of new cycloalkynes for SPAAC. thieme-connect.de The reaction of this compound with a strained alkyne like dibenzoannulated cyclooctyne (B158145) (DIBAC) would be expected to proceed readily to form a stable triazole product. nih.govwustl.edu This method is particularly valuable in biological systems where the cytotoxicity of copper is a concern. The rate of SPAAC can be influenced by the structure of both the azide and the cycloalkyne, as well as the solvent. nih.govwustl.edu For example, micellar catalysis has been shown to accelerate SPAAC rates significantly for hydrophobic reactants. wustl.edu Furthermore, secondary interactions within the reactants can also enhance the reaction rate and control regioselectivity. rsc.orgresearchgate.netchemrxiv.org
| Cyclic Alkyne | Reaction Conditions | Product | Reference |
| Bicyclo[6.1.0]non-4-yne | Room Temperature, Acetonitrile | Fused triazole adduct | thieme-connect.de |
| Dibenzocyclooctyne (DIBO) | Room Temperature, Methanol | Dibenzo-fused triazole adduct | nih.gov |
| Benzocyclononyne | Room Temperature, THF | Benzo-fused triazole adduct | nih.gov |
This table illustrates potential SPAAC reactions based on the known reactivity of benzylic azides with various cyclic alkynes. Specific experimental data for this compound was not available in the provided search results.
Reduction of the Azide Group to Amines
The azide group of this compound can be readily reduced to the corresponding primary amine, 1-(isoquinolin-5-yl)ethan-1-amine. This transformation is a fundamental step in many synthetic sequences, as amines are key functional groups for further derivatization.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a clean and efficient method for the reduction of azides. organic-chemistry.org The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally high-yielding and the only byproduct is nitrogen gas. The hydrogenation of the isoquinoline ring system itself is also possible under various conditions, which can sometimes lead to different reduced products depending on the catalyst and reaction parameters. pharmaguideline.comnih.govresearchgate.netresearchgate.net Therefore, careful selection of reaction conditions is necessary to achieve selective reduction of the azide group without affecting the aromatic isoquinoline core.
Staudinger Reduction and Phosphine-Mediated Methods
The Staudinger reduction offers a mild alternative to catalytic hydrogenation for converting azides to amines. organic-chemistry.orgwikipedia.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. wikipedia.orgopenochem.org
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen to form the aza-ylide (iminophosphorane). wikipedia.orgnih.gov While the classic Staudinger reduction requires aqueous workup for hydrolysis, modified methods have been developed to accelerate the reaction and proceed under anhydrous conditions. nih.gov The rate of the Staudinger reduction can be influenced by the electronic properties of both the azide and the phosphine. d-nb.info For benzylic azides, the Staudinger reduction is a well-established transformation. acs.org The reaction is generally tolerant of many functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org
Other Azide Reactivity Profiles
Beyond reduction, the azide group in this compound can participate in a variety of other chemical transformations, most notably cycloaddition reactions and nitrene formation.
[3+2] Cycloadditions with Dipolarophiles (excluding alkynes)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of five-membered heterocyclic rings. organic-chemistry.org While the most common application involves the reaction of azides with alkynes to form triazoles (a "click" reaction), azides can also react with other dipolarophiles, such as alkenes. wikipedia.orgchemeurope.com
The reaction of this compound with an alkene would lead to the formation of a triazoline ring. researchgate.net This reaction is typically carried out at elevated temperatures and can result in a mixture of regioisomers. researchgate.net The reactivity of the alkene dipolarophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org
Nitrene Formation and Subsequent Reactions
Thermolysis or photolysis of organic azides can lead to the expulsion of nitrogen gas and the formation of a highly reactive nitrene intermediate. wikipedia.org In the case of this compound, the resulting nitrene can undergo several subsequent reactions.
C-H Insertion: The nitrene can insert into a C-H bond, either intramolecularly or intermolecularly. egyankosh.ac.in Intramolecular C-H insertion could potentially lead to the formation of novel heterocyclic structures.
Rearrangement Reactions: Aryl nitrenes are known to undergo complex rearrangements, including ring-expansion to form seven-membered cumulenes or ring-opening to form nitriles. wikipedia.org
Reactions with Nucleophiles: Nitrenes are electrophilic and can react with various nucleophiles. For instance, reaction in the presence of diethylamine (B46881) can lead to the formation of azepines through a series of steps. rsc.org
Carbodiimide Formation: In the presence of isocyanides, nitrenes can undergo a transfer reaction to form carbodiimides. nih.gov This reaction has been shown to be catalyzed by various transition metals, including palladium and rhodium. nih.gov
Reactivity of the Isoquinoline Nucleus in the Presence of the Azidoethyl Group
The azidoethyl substituent at the 5-position influences the reactivity of the isoquinoline ring system in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Studies
The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack typically occurs on the benzene ring portion of the molecule, which is more electron-rich than the pyridine (B92270) ring. researchgate.netquimicaorganica.org The preferred positions for electrophilic substitution in isoquinoline are C5 and C8. researchgate.netquimicaorganica.org
The presence of the 1-azidoethyl group at the 5-position will influence the regioselectivity of further electrophilic substitutions. The electronic effect of the azide group on an aromatic system has been studied and is considered to be inductively withdrawing with a negligible resonance contribution. purdue.edu This would further deactivate the benzene ring towards electrophilic attack. However, the precise directing effect in the context of the isoquinoline nucleus would require specific experimental investigation. Studies on the pyrolysis of 1-(isoquinolyl)ethyl acetates have provided quantitative data on the electrophilic reactivity of the neutral isoquinoline molecule, showing the positional reactivity order to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org
Nucleophilic Aromatic Substitution Potential
The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. researchgate.net Nucleophilic substitution reactions on isoquinoline preferentially occur at the C1 position. researchgate.netquora.com This is because the negative charge in the intermediate can be stabilized by delocalization onto the nitrogen atom. quora.com
The azidoethyl group at the C5 position is not expected to significantly alter this inherent reactivity pattern for nucleophilic attack on the heterocyclic ring. Therefore, reactions with strong nucleophiles, such as organolithium reagents or amides, would likely still favor substitution at the C1 position.
Stereochemical Stability and Inversion Studies at the Chiral Center
The stability of the stereocenter in this compound is a key determinant in its synthesis, storage, and reactivity. Studies in this area focus on the conditions that might lead to a loss of stereochemical purity through processes like epimerization, and conversely, the reaction conditions that allow for the retention of the original stereochemical configuration.
Epimerization is a process where the configuration at one of several stereocenters in a molecule is inverted. nih.gov In the context of this compound, this would involve the conversion of the (S)-enantiomer to the (R)-enantiomer at the azido-substituted carbon. This process can be influenced by several factors, including the solvent, temperature, and the presence of acidic or basic catalysts.
Similarly, acidic conditions could also promote epimerization, possibly through a mechanism involving the protonation of the azide group, making the C-N bond more labile. However, the azide group is generally considered stable under a range of conditions. nih.gov
| Condition | Potential Epimerization Pathway | Likelihood |
| Strong Base | Formation of a resonance-stabilized carbanion followed by non-stereospecific reprotonation. | Plausible |
| High Temperature | Increased molecular motion could overcome the energy barrier for inversion, potentially via a radical or ionic intermediate. | Possible |
| Acidic Conditions | Protonation of the azide or isoquinoline nitrogen might induce instability, but is less likely to directly cause epimerization at the chiral carbon without a specific reaction pathway. | Less Likely |
This table presents hypothetical pathways based on general chemical principles, as specific research on this compound is limited.
In many synthetic applications, preserving the stereochemical integrity of a chiral starting material is paramount. fiveable.me For this compound, this means that reactions involving this compound should ideally proceed with retention of the (S)-configuration at the chiral center.
The azide functional group is a versatile synthon in organic chemistry. nih.gov It can undergo a variety of transformations, such as reduction to an amine, cycloaddition reactions (e.g., "click chemistry"), and Staudinger reactions. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.
For instance, the reduction of the azide to a primary amine using catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) typically proceeds with retention of configuration. This is because the reaction occurs at the azide moiety without directly involving the chiral carbon in bond-breaking or bond-forming events that would lead to inversion.
Similarly, in many cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, the chiral center is not directly involved in the bond-forming steps of the cycle, and thus the stereochemistry is generally retained. nih.gov
Nucleophilic substitution reactions where the azide acts as a leaving group would, by contrast, likely proceed with inversion of configuration if the mechanism is SN2. libretexts.org However, if the azide group itself is participating in a reaction without being displaced, retention is more probable.
| Reaction Type | Expected Stereochemical Outcome | Mechanism |
| Catalytic Hydrogenation (Azide Reduction) | Retention of Configuration | The reaction occurs on the azide moiety without affecting the chiral center. |
| Huisgen 1,3-Dipolar Cycloaddition | Retention of Configuration | The chiral center is not directly involved in the cycloaddition process. |
| Staudinger Reaction | Retention of Configuration | The reaction transforms the azide into an aza-ylide and then an amine, typically without affecting the adjacent stereocenter. |
This table outlines expected outcomes based on well-established reaction mechanisms. Specific experimental verification for this compound is needed for confirmation.
Advanced Spectroscopic and Chiroptical Characterization of 5 1s 1 Azidoethyl Isoquinoline
Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be the primary technique to ascertain the elemental composition of 5-[(1S)-1-Azidoethyl]isoquinoline. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula.
For the target compound, with a chemical formula of C₁₁H₁₀N₄, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value. A close match between the theoretical and measured exact masses would provide strong evidence for the compound's elemental composition.
Table 1: Theoretical Exact Mass for the Protonated Molecule of this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₁N₄⁺ | 199.1035 |
This table is illustrative and based on the theoretical calculation for the given molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule of this compound. In an MS/MS experiment, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.
Based on the general fragmentation behavior of isoquinoline (B145761) alkaloids, several characteristic fragmentation pathways could be anticipated for this compound. nih.govnih.gov The isoquinoline core is generally stable, and fragmentation is often initiated at the substituent groups.
Expected Fragmentation Pathways:
Loss of Dinitrogen (N₂): A primary and highly characteristic fragmentation for azido (B1232118) compounds is the neutral loss of a dinitrogen molecule (28.0061 Da). This would result in a prominent fragment ion.
Cleavage of the Ethyl Side Chain: Fragmentation of the azidoethyl side chain could occur through various pathways, including the loss of the entire azidoethyl group or parts of it.
Ring Cleavage of the Isoquinoline System: While less common for the core ring system itself, some fragmentation of the isoquinoline nucleus might be observed under higher energy CID conditions.
Table 2: Plausible MS/MS Fragment Ions for [C₁₁H₁₀N₄+H]⁺
| Proposed Fragment | Neutral Loss | Theoretical m/z of Fragment |
| [M+H - N₂]⁺ | N₂ | 171.10 |
| [M+H - HN₃]⁺ | HN₃ | 156.08 |
| [Isoquinoline]⁺ | C₂H₄N₃ | 130.07 |
This table presents hypothetical fragmentation data based on known chemical principles for similar structures.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration of chiral molecules.
Chiroptical Properties Related to the (1S)-Configuration
The (1S) configuration at the chiral center of the 1-azidoethyl group would give rise to characteristic CD and ORD spectra. The Cotton effect, which is the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore, would be indicative of the stereochemistry. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of the atoms around the chiral center and its interaction with the isoquinoline chromophore. For a definitive assignment, the experimental CD spectrum would typically be compared with theoretical spectra calculated using quantum chemical methods.
Solvent Effects on Chiroptical Spectra
The chiroptical properties of a molecule can be influenced by the solvent in which the measurement is taken. mdpi.com Changes in solvent polarity can alter the conformational equilibrium of the molecule and the solvation of the chromophore, leading to shifts in the position and intensity of the CD and ORD signals. spectrabase.com
Studying the CD and ORD spectra in a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile) would provide insights into the conformational flexibility of the azidoethyl side chain and its interaction with the isoquinoline ring system.
Table 3: Hypothetical Influence of Solvent Polarity on CD Maxima for this compound
| Solvent | Polarity | Expected Wavelength (λmax) Shift | Expected Intensity Change |
| Hexane | Non-polar | - | - |
| Dichloromethane | Polar aprotic | Minor shift | Potential change |
| Ethanol | Polar protic | Significant shift | Significant change |
This table is illustrative and demonstrates a general trend often observed in chiroptical studies.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
The most unambiguous method for determining the absolute configuration and the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry at the C1' position.
The resulting crystal structure would reveal the conformation of the azidoethyl side chain relative to the isoquinoline ring in the solid state and would show any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. researchgate.netmdpi.comscispace.com
Table 4: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound
| Parameter | Hypothetical Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Flack parameter | ~0.0 (for the correct enantiomer) |
This table represents a hypothetical set of crystallographic parameters and is for illustrative purposes only.
Co-crystallization Strategies
The successful growth of single crystals of sufficient size and quality for X-ray diffraction analysis is often a significant bottleneck in the structural elucidation of organic compounds. For this compound, which may not readily crystallize on its own, co-crystallization presents a powerful strategy to induce or improve crystal formation. This technique involves the crystallization of the target molecule with a second, different molecule, known as a co-former, to create a new crystalline solid with a defined stoichiometric ratio.
Several approaches can be employed to achieve co-crystallization:
Solvent Evaporation: This is the most common method, where the target compound and a selected co-former are dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent increases the concentration of the solutes, eventually leading to supersaturation and the formation of co-crystals. The choice of solvent is critical and is often determined empirically, with the aim of having similar solubility for both components.
Vapor Diffusion: In this technique, a solution of the target compound and co-former is placed in a sealed container with a vessel containing a more volatile "anti-solvent" in which the solutes are less soluble. The gradual diffusion of the anti-solvent vapor into the primary solution reduces the solubility of the components, promoting slow and controlled crystallization.
Grinding (Mechanochemistry): Both the target compound and the co-former are ground together, sometimes with the addition of a minimal amount of a suitable liquid (liquid-assisted grinding). The mechanical energy input can induce solid-state transformations and the formation of co-crystals.
The selection of an appropriate co-former is paramount and is often guided by principles of crystal engineering. Co-formers are typically chosen based on their ability to form robust intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule. For this compound, potential co-formers could include molecules with complementary hydrogen bond donors or acceptors that can interact with the isoquinoline nitrogen or the azido group.
Table 1: Potential Co-crystallization Strategies and Co-formers for this compound
| Strategy | Description | Potential Co-formers | Rationale |
| Solvent Evaporation | Slow evaporation of a solution containing the target and co-former. | Carboxylic acids (e.g., benzoic acid), phenols | Formation of strong hydrogen bonds with the isoquinoline nitrogen. |
| Vapor Diffusion | Diffusion of an anti-solvent vapor into a solution of the target and co-former. | Diols, amides | Multiple hydrogen bonding sites to facilitate a stable crystal lattice. |
| Mechanochemistry | Grinding of the target and co-former, with or without a liquid additive. | Halogenated phenols, perfluorinated acids | Introduction of halogen bonding as an additional supramolecular interaction. |
Data Collection and Refinement Methodologies
Once suitable single crystals of this compound are obtained, the next critical step is the collection of X-ray diffraction data. This is typically performed using a modern single-crystal X-ray diffractometer equipped with a sensitive detector, such as a CCD or CMOS sensor.
The crystal is mounted on a goniometer head and maintained at a low temperature, typically 100 K, using a stream of cold nitrogen gas. This cryo-cooling minimizes thermal vibrations of the atoms, leading to a more ordered crystal lattice and improved diffraction data quality at higher resolution.
The data collection process involves rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded as a series of reflections, each with a specific intensity and position. The collection strategy is designed to measure a complete and redundant set of these reflections.
Following data collection, the raw diffraction images are processed. This involves indexing the reflections to determine the unit cell parameters and the crystal system, followed by integration of the reflection intensities. The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.
The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is subsequently refined against the experimental diffraction data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancy of each atom to minimize the difference between the observed structure factor amplitudes and those calculated from the model.
The quality of the final refined structure is assessed by several crystallographic R-factors, with lower values indicating a better fit between the model and the experimental data. The absolute configuration of a chiral molecule like this compound can be determined from the diffraction data if a significant anomalous scattering signal is present, often aided by the presence of heavier atoms or by using specific X-ray wavelengths. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.
Table 2: Typical Crystallographic Data Collection and Refinement Parameters
| Parameter | Description | Typical Value/Method |
| Instrument | X-ray diffractometer | Bruker APEX II CCD, Rigaku Oxford Diffraction SuperNova |
| X-ray Source | Type of X-ray radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | Data collection temperature | 100(2) K |
| Crystal System | The crystal lattice system | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal | e.g., P2₁, C2 |
| Data Collection Software | Software for controlling the diffractometer | APEX3, CrysAlisPro |
| Structure Solution | Method used to solve the phase problem | Direct Methods (SHELXT), Intrinsic Phasing |
| Structure Refinement | Method for optimizing the structural model | Full-matrix least-squares on F² (SHELXL) |
| R-factors (R1, wR2) | Indicators of refinement quality | R1 < 0.05, wR2 < 0.10 for good quality structures |
| Goodness-of-fit (GooF) | Indicator of model and data agreement | ~1.0 |
| Flack Parameter | For absolute structure determination | Close to 0 for the correct enantiomer |
The detailed structural information obtained from these crystallographic studies, including bond lengths, bond angles, and torsional angles, provides invaluable insights into the conformational preferences and intermolecular interactions of this compound. This data is crucial for understanding its chiroptical properties and for rationalizing its behavior in various chemical and biological systems.
Computational and Theoretical Studies on 5 1s 1 Azidoethyl Isoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics and reactivity of molecules.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules. By calculating the electron density, DFT can accurately predict geometric parameters (bond lengths and angles), thermodynamic properties, and electronic properties such as the dipole moment.
Illustrative Ground State Properties of Isoquinoline (B145761) (Analog)
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) |
| Rotational Constants | 3.101, 1.22, 0.875 GHz | B3LYP/6-311++G(d,p) |
This data is for the parent compound, isoquinoline, and serves as a reference for the anticipated properties of 5-[(1S)-1-Azidoethyl]isoquinoline. figshare.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). figshare.com The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For isoquinoline, the HOMO is located at -5.581 eV and the LUMO at 1.801 eV, resulting in an energy gap of 3.78 eV. figshare.com This relatively large energy gap is indicative of a stable molecule. figshare.com The HOMO is generally distributed across the benzene (B151609) ring, while the LUMO is more localized on the pyridine (B92270) ring, suggesting that electrophilic attack is favored on the benzene portion and nucleophilic attack on the pyridine ring.
The introduction of the 5-[(1S)-1-azidoethyl] group would be expected to modify the energies and distributions of these frontier orbitals. The specific impact would depend on the interplay between the inductive and resonance effects of the substituent. A detailed FMO analysis of this compound would be crucial for predicting its behavior in various chemical reactions, such as cycloadditions involving the azide (B81097) group or substitutions on the isoquinoline ring.
Illustrative Frontier Molecular Orbital Energies of Isoquinoline (Analog)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.581 |
| LUMO | 1.801 |
| HOMO-LUMO Gap | 3.78 |
This data is for the parent compound, isoquinoline, calculated at the B3LYP/6-311++G(d,p) level of theory. figshare.com
Conformational Analysis and Energy Landscapes
The presence of a chiral center and rotatable bonds in the 1-azidoethyl substituent necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and energetic preferences.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of flexible molecules. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the energy landscape. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature.
For this compound, these simulations would identify the most stable conformers by analyzing the steric interactions between the azidoethyl group and the isoquinoline ring. The orientation of the azide group relative to the aromatic system and the rotational preferences around the C-C bond of the ethyl group would be key areas of investigation.
Potential Energy Surface Scans for Rotational Barriers
To quantify the energy barriers between different conformers, potential energy surface (PES) scans can be performed using quantum mechanical methods like DFT. By systematically rotating a specific dihedral angle (for example, the angle defining the orientation of the azidoethyl group relative to the isoquinoline plane) and calculating the energy at each step, a one-dimensional PES can be generated. The peaks on this surface correspond to transition states for rotation, and their heights represent the rotational energy barriers. This information is critical for understanding the flexibility of the molecule and the likelihood of interconversion between different conformers at room temperature.
Transition State Modeling for Reaction Mechanism Elucidation
Computational modeling of transition states is a cornerstone of modern mechanistic chemistry, providing detailed insights into the pathways of chemical reactions. For this compound, this could be applied to various potential reactions, such as the thermal or photochemical decomposition of the azide group to form a nitrene, or its participation in cycloaddition reactions.
By locating the transition state structure on the potential energy surface, which is a first-order saddle point, chemists can calculate the activation energy of a reaction. This, in turn, allows for the prediction of reaction rates and the determination of the most favorable reaction pathway among several possibilities. The geometry of the transition state also reveals crucial information about the bonding changes that occur during the reaction. For instance, in a cycloaddition reaction involving the azide, transition state modeling could elucidate the degree of bond formation and breaking at the critical point of the reaction.
Computational Investigation of Azide Cycloaddition Pathways
The azide functional group in this compound is a versatile precursor for the synthesis of nitrogen-containing heterocycles, most notably 1,2,3-triazoles, via cycloaddition reactions. Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to investigate the mechanisms of these reactions. By mapping the potential energy surface, researchers can elucidate the reaction pathways, identify transition states, and predict the regioselectivity of the cycloaddition.
For the reaction of this compound with an alkyne, two possible regioisomeric triazole products can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. DFT calculations can determine the activation energies for the transition states leading to each isomer. The results of such a hypothetical study are presented in Table 1. In this example, the lower activation energy for the formation of the 1,4-disubstituted triazole suggests that it would be the major product, a common outcome in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
Table 1: Hypothetical DFT Calculated Relative Energies for the Cycloaddition of this compound with Propyne
| Species | Relative Energy (kcal/mol) |
| Reactants (Azide + Propyne) | 0.00 |
| Transition State (1,4-disubstituted) | +15.2 |
| Transition State (1,5-disubstituted) | +18.9 |
| Product (1,4-disubstituted triazole) | -25.7 |
| Product (1,5-disubstituted triazole) | -23.1 |
Note: Energies are hypothetical and for illustrative purposes.
Stereoselectivity Rationalization Through Transition State Geometries
The presence of a stereocenter in the 1-azidoethyl group of this compound introduces the element of stereoselectivity in its reactions. When the azide undergoes cycloaddition, the chiral center can influence the approach of the reacting partner, leading to the preferential formation of one diastereomer over another.
Computational modeling of the transition state geometries is crucial for rationalizing the observed stereoselectivity. By analyzing the three-dimensional structures of the diastereomeric transition states, it is possible to identify the steric and electronic interactions that favor one geometry over the other. The transition state with the lower calculated energy corresponds to the major diastereomer formed in the reaction. A hypothetical analysis of the transition state energies for the reaction of this compound with a chiral alkyne is shown in Table 2. The energy difference between the two transition states, albeit small, would result in an excess of one diastereomer.
Table 2: Hypothetical DFT Calculated Activation Energies for Diastereomeric Transition States
| Transition State Geometry | Activation Energy (kcal/mol) |
| (S,R)-Diastereomer | +16.1 |
| (S,S)-Diastereomer | +17.5 |
Note: Energies are hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, CD Spectra)
Computational methods have become increasingly accurate in predicting various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds.
Computational NMR and IR Spectral Simulations
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is a standard application of computational chemistry. nih.gov For this compound, DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide theoretical ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. researchgate.net A comparison of hypothetical calculated and expected experimental values is presented in Table 3.
Table 3: Hypothetical Calculated vs. Expected Spectroscopic Data for this compound
| Parameter | Calculated Value | Expected Experimental Value |
| ¹H NMR Chemical Shift (CH-N₃) | 4.85 ppm | ~4.9 ppm |
| ¹³C NMR Chemical Shift (CH-N₃) | 62.3 ppm | ~63 ppm |
| IR Frequency (Azide Stretch) | 2105 cm⁻¹ | ~2100 cm⁻¹ |
| IR Frequency (Isoquinoline C=N Stretch) | 1620 cm⁻¹ | ~1625 cm⁻¹ |
Note: Values are hypothetical and for illustrative purposes.
Time-Dependent DFT (TD-DFT) for Chiroptical Properties
For a chiral molecule like this compound, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining its absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for predicting ECD spectra. nih.govnih.gov
The process involves calculating the excitation energies and rotatory strengths of the electronic transitions of the molecule. The resulting theoretical ECD spectrum is then compared with the experimental spectrum. A good match between the two confirms the absolute configuration of the chiral center. Hypothetical TD-DFT results for the significant electronic transitions of this compound are shown in Table 4. The signs of the rotatory strengths determine the positive or negative nature of the Cotton effects in the ECD spectrum.
Table 4: Hypothetical TD-DFT Calculated Electronic Transitions and Rotatory Strengths
| Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |
| 315 | 0.08 | +15.2 |
| 280 | 0.25 | -22.5 |
| 250 | 0.40 | +30.8 |
Note: Values are hypothetical and for illustrative purposes.
Solvation Models and Their Influence on Compound Behavior
Reactions and spectroscopic measurements are most often carried out in solution. The solvent can have a significant impact on the behavior of a molecule, influencing its conformation, reactivity, and spectroscopic properties. Computational solvation models are therefore essential for obtaining accurate and realistic theoretical predictions. researchgate.net
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. youtube.comyoutube.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. The choice of the solvation model can affect the calculated energies of reactants, products, and transition states, thereby influencing the predicted outcomes of reactions. For instance, a polar solvent might stabilize a polar transition state, lowering the activation energy compared to the gas phase. Similarly, solvent effects can cause shifts in NMR signals and changes in UV-Vis and ECD spectra. nih.gov Therefore, the inclusion of an appropriate solvation model is a critical aspect of the computational study of this compound to bridge the gap between theoretical calculations and experimental reality.
Applications of 5 1s 1 Azidoethyl Isoquinoline in Organic Synthesis and Chemical Biology
Building Block in the Synthesis of Complex Organic Molecules
The dual functionality of 5-[(1S)-1-Azidoethyl]isoquinoline, comprising a reactive azide (B81097) group and a privileged isoquinoline (B145761) scaffold, positions it as a valuable starting material for the synthesis of intricate molecular architectures. Its utility spans the creation of novel heterocyclic systems and its incorporation into larger macrocyclic structures.
Precursors for Nitrogen-Containing Heterocycles
Organic azides are well-established and versatile precursors for the synthesis of a wide range of nitrogen-containing molecules. researchgate.net The azide group in this compound can be readily transformed into other nitrogen functionalities, such as amines or nitrenes, which can then participate in cyclization reactions to form new heterocyclic rings. Chiral azides, in particular, are instrumental in the asymmetric synthesis of nitrogen heterocycles like aziridines, pyrrolidines, and piperidines. researchgate.netmdpi.com
The azide can be reduced to a primary amine, which can then act as a nucleophile in intramolecular reactions to construct fused ring systems. Alternatively, under thermal or photochemical conditions, the azide can extrude nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can undergo various insertion or cycloaddition reactions to forge new carbon-nitrogen bonds, leading to the formation of diverse heterocyclic frameworks. mdpi.com For instance, the intramolecular C-H amination of a nitrene generated from an azidoethyl side chain could potentially lead to the formation of novel fused isoquinoline derivatives. nih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reagent/Condition | Potential Product | Heterocycle Formed |
|---|---|---|---|
| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Intramolecular cyclization | Fused polycyclic isoquinoline | Pyrrolidino- or Piperidino-isoquinoline |
| This compound | Heat or UV light (Nitrene formation) | Aziridino-isoquinoline derivative | Aziridine |
Incorporation into Macrocyclic Systems
Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an exceptionally efficient method for the synthesis of macrocyclic compounds. nih.govnih.gov
By functionalizing the this compound with an alkyne at another position, or by reacting it with a separate molecule containing two or more alkyne groups, the azide can readily participate in an intramolecular or intermolecular cycloaddition to form a triazole-linked macrocycle. nih.govnih.gov This strategy has been successfully employed to create macrocyclic peptide mimetics and other complex architectures. The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer, and is tolerant of a wide range of functional groups, making it ideal for late-stage macrocyclization. researchgate.net The isoquinoline moiety itself can serve as a rigid scaffold to pre-organize the molecule for cyclization.
Development of Chemical Probes and Ligands
The ability to tag and identify biological molecules is crucial for understanding cellular processes and for drug discovery. The azide group of this compound serves as a perfect handle for such applications, particularly through the use of click chemistry for bioconjugation.
Click Chemistry Tagging for Bioconjugation Methodologies
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a fundamental tool in chemical biology. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful method for this purpose due to its high efficiency, specificity, and biocompatibility. youtube.comyoutube.com
A molecule like this compound can be used as a "clickable" tag. If this isoquinoline derivative is found to bind to a specific biological target, it can be used in a competition experiment. A biological sample could be treated with the isoquinoline, followed by the addition of an alkyne-functionalized reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag). The azide on the isoquinoline will "click" with the alkyne on the reporter, allowing for the visualization or isolation of the target biomolecule. nih.govnih.gov This approach has been used to identify the cellular targets of various bioactive small molecules. nih.gov The development of dual-mode fluorescent PET tracers has also utilized azide-alkyne click chemistry for their synthesis. acs.org
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. wikipedia.org These libraries are then screened for biological activity to identify lead compounds for drug development. The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov
This compound can serve as a versatile scaffold for the creation of a combinatorial library. acs.org The azide group can be reacted with a diverse set of alkynes via click chemistry, while the isoquinoline ring itself can be further functionalized at various positions. nih.govharvard.edu Using a split-and-pool synthesis strategy, a large library of unique isoquinoline derivatives can be generated, with each compound having a different substituent attached via the triazole ring and potentially other modifications on the isoquinoline core. nih.gov Screening this library could lead to the discovery of novel ligands for a variety of biological targets. nih.govimperial.ac.uk
Table 2: Example of a Combinatorial Library Synthesis Scheme
| Scaffold | Building Block Set A (Alkynes) | Building Block Set B (Isoquinoline Modification) | Resulting Library |
|---|
Role in Prodrug Design and Delivery Systems as a Synthetic Strategy
A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, or to reduce its toxicity.
The azide group can function as a bioreductive "pro-moiety." In hypoxic environments, such as those found in solid tumors, cellular reductases can reduce the azide group to a primary amine. This transformation can be designed to trigger the release of an active drug. For example, if the amino group is part of a self-immolative linker, its formation can initiate a cascade of reactions that liberates a cytotoxic agent.
Furthermore, the azide group has been incorporated into prodrugs to improve their metabolic stability and pharmacokinetic profiles. In one study, a 6-azidopurine derivative of the antiviral drug ara-A was synthesized. nih.gov The azide was slowly reduced in vivo to the active amino-containing drug, resulting in a significantly longer half-life and improved brain delivery compared to the administration of ara-A itself. nih.gov A similar strategy could be envisioned for an isoquinoline-based therapeutic agent, where the 5-[(1S)-1-Azidoethyl] group serves as a prodrug handle to enhance its therapeutic efficacy. The azide group can also be a key component in more complex drug delivery systems, such as in azide-locked prodrugs that are co-assembled into nanoparticles for targeted therapy. nih.gov
Despite a comprehensive search for the chemical compound This compound (CAS Number: 2241107-41-3), detailed scientific information regarding its specific applications in organic synthesis, chemical biology, and as a precursor for catalysts is not available in the public domain. While the existence of the compound is confirmed through chemical supplier databases, no peer-reviewed articles, patents, or detailed research findings could be retrieved that correspond to the specific sections and subsections requested in the outline.
General information on the parent structure, isoquinoline, and the functional group, azide, is available. Isoquinolines are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Many natural and synthetic isoquinoline derivatives exhibit significant biological activity. The isoquinoline scaffold is also recognized as a privileged structure in the design of chiral ligands for asymmetric catalysis.
Azides are versatile functional groups in organic synthesis, notably for their role in "click chemistry" via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This reactivity makes them valuable tools for bioconjugation and the construction of complex molecular architectures, including their use in linker technologies for antibody-drug conjugates (ADCs). The azide group can also serve as a latent amine functionality, which can be unmasked under specific reaction conditions.
However, without specific research data on This compound , it is not possible to provide a detailed and scientifically accurate account of its use as a latent functionality for in situ activation, its application in linker technologies, or its role as a precursor to chiral ligands and organocatalysts as per the requested article structure.
Therefore, the following sections of the requested article cannot be generated due to the lack of specific information on the subject compound:
Asymmetric Synthesis Reagents and Chiral Catalysts (if derived structures)
Organocatalytic Applications of Derived Structures
Further research and publication in the scientific literature are required to elucidate the specific properties and applications of This compound .
Future Research Directions and Outlook
Exploration of Novel Stereoselective Synthetic Pathways
The precise control over the stereochemistry of the 1-azidoethyl substituent is paramount for many of its potential applications, particularly in medicinal chemistry and asymmetric catalysis. While general methods for the synthesis of isoquinoline (B145761) derivatives exist, the development of novel, efficient, and highly stereoselective routes to 5-[(1S)-1-Azidoethyl]isoquinoline remains a critical research objective. Future investigations could focus on:
Asymmetric Catalysis: The development of catalytic asymmetric methods, such as transition-metal-catalyzed cross-coupling reactions or organocatalytic transformations, could provide direct and enantiopure access to the target molecule. For instance, the asymmetric azidation of a corresponding vinyl or ethyl-substituted isoquinoline precursor using chiral catalysts would be a highly desirable strategy.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-alanine or its derivatives, to introduce the stereocenter and subsequently construct the isoquinoline ring system presents another viable approach.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or hydrolases for the kinetic resolution of a racemic mixture of 5-(1-azidoethyl)isoquinoline, could offer a green and efficient alternative for obtaining the desired (S)-enantiomer.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst development, optimization of reaction conditions |
| Chiral Pool Synthesis | Readily available starting materials | Multi-step synthesis, potential for racemization |
| Enzymatic Resolution | High selectivity, mild reaction conditions | Enzyme screening, separation of enantiomers |
Table 1: Comparison of Potential Stereoselective Synthetic Pathways
Investigation of Unprecedented Reactivity Profiles
The azide (B81097) group is a versatile functional group known for its participation in a wide range of chemical transformations. mdpi.com The specific electronic environment of the isoquinoline ring system and the presence of the adjacent stereocenter in This compound could lead to unprecedented reactivity. Future research should explore:
Intramolecular Cyclizations: The proximity of the azidoethyl group to the isoquinoline nitrogen and the aromatic system could facilitate novel intramolecular cyclization reactions, leading to the formation of unique fused or bridged heterocyclic scaffolds. These reactions could be triggered thermally, photochemically, or through catalysis.
1,3-Dipolar Cycloadditions: The azide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to generate triazole-containing isoquinoline derivatives. mdpi.com The stereocenter could influence the facial selectivity of these cycloadditions, providing access to diastereomerically enriched products.
Reductive Transformations: Reduction of the azide group to the corresponding amine would yield chiral 5-[(1S)-1-aminoethyl]isoquinoline, a valuable building block for the synthesis of chiral ligands and biologically active molecules. The development of stereoretentive reduction methods would be of particular importance. Benzylic azides, which share some structural similarities, exhibit enhanced reactivity due to the stability of the benzylic radical or cation. nih.gov
Advanced Applications in Materials Science
Isoquinoline derivatives have been investigated for their applications in materials science, particularly in the realm of optoelectronics and corrosion inhibition. numberanalytics.comacs.org The unique properties of This compound could be harnessed for the development of novel materials with tailored functionalities.
Organic Light-Emitting Diodes (OLEDs): The isoquinoline core can serve as a building block for luminescent materials. numberanalytics.comacs.org The introduction of the azidoethyl group provides a handle for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Chiral Sensors: The chiral nature of the molecule could be exploited for the development of sensors capable of enantioselective recognition of other chiral molecules.
Functional Polymers: The azide group can be used as a reactive site for the "click" chemistry-based polymerization or for grafting onto existing polymer backbones, leading to the creation of functional polymers with unique optical or biological properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of organic azides can be hazardous due to their potential for explosive decomposition. digitellinc.com Flow chemistry offers a safer and more efficient alternative to traditional batch processes for the synthesis of these energetic compounds. digitellinc.comcam.ac.uknih.gov Future research should focus on:
On-Demand Generation: Developing a continuous flow process for the synthesis of This compound would enable its on-demand generation and immediate use in subsequent reactions, minimizing the risks associated with its storage and handling. cam.ac.uk
Automated Multi-Step Synthesis: Integrating the flow synthesis of the azide with subsequent transformations, such as cycloadditions or reductions, within an automated platform would streamline the production of more complex isoquinoline derivatives. durham.ac.ukrsc.org This approach would allow for rapid library synthesis and high-throughput screening for various applications.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are powerful tools for the design of new molecules with desired properties. nih.govcitedrive.comresearchgate.net In the context of This compound , computational studies can be employed to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into the reactivity and stereoselectivity that can be expected. citedrive.com
Design Novel Analogues: By systematically modifying the structure of the parent compound in silico, it is possible to design new analogues with enhanced properties for specific applications. For example, computational screening could identify substituents on the isoquinoline ring that would optimize the electronic properties for OLED applications or enhance the binding affinity to a biological target.
Elucidate Structure-Property Relationships: Computational studies can help to establish clear relationships between the molecular structure and the observed properties, guiding the rational design of future generations of isoquinoline-based compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(1S)-1-Azidoethyl]isoquinoline, and how can enantiomeric purity be ensured?
- Methodology :
- Fragment-based synthesis : Adapt strategies used for isoquinoline derivatives, such as merging azide-containing fragments with the isoquinoline core via catalytic coupling (e.g., silver triflate-catalyzed reactions for regioselective functionalization) .
- Enantiomeric control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless azidation) to install the (1S)-azidoethyl group. Confirm purity via chiral HPLC or polarimetry .
- Key challenges : Competing side reactions (e.g., azide decomposition) require inert conditions and low-temperature protocols.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR analysis :
- 1H/13C NMR : Identify the isoquinoline protons (aromatic region: δ 7.5–9.0 ppm) and the azidoethyl group (CH2N3: δ 3.0–4.0 ppm). NOESY can confirm stereochemistry at the (1S)-center .
- IR : Validate the azide stretch (ν ≈ 2100 cm⁻¹) and absence of amine byproducts (no N-H bands) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Screening strategies :
- Kinase inhibition : Test against tyrosine kinase or topoisomerase I using fluorescence-based assays, referencing azaindenoisoquinoline protocols .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Controls : Include parent isoquinoline and azide-free analogs to isolate the azidoethyl group’s contribution .
Advanced Research Questions
Q. How do substituent effects on the isoquinoline ring influence the compound’s reductive potential and photoreactivity?
- Methodology :
- Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing/donating effects of the azidoethyl group. Compare with 6-substituted isoquinolines (e.g., 6-NH2: −3.26 V vs. 6-CN: −2.51 V) .
- Photocatalytic studies : Evaluate borylation or cross-coupling efficiency under blue light (450 nm) to optimize reaction yields .
- Data contradiction : Discrepancies in yield trends may arise from solvent polarity or competing pathways; use DFT calculations to model transition states .
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?
- Case study :
- Toxicity predictions : Compare PROTOX/Lazar toxicity models (class 6/6 for isoquinoline vs. naphthalene’s class 4/6) with Ames test results for mutagenicity .
- Activity cliffs : If in silico docking predicts high kinase affinity but assays show low inhibition, re-evaluate binding mode assumptions (e.g., solvation effects) using molecular dynamics simulations .
Q. How can enantiomer-specific effects be investigated in vivo for this compound?
- Experimental design :
- Pharmacokinetics : Administer (1S)- and (1R)-enantiomers to rodent models, tracking plasma half-life (LC-MS) and tissue distribution .
- Metabolic profiling : Identify azide reduction products (e.g., amines) via liver microsome assays .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing novel isoquinoline-azide hybrids?
- Documentation :
- Supporting Information : Follow Beilstein Journal guidelines—report 5 key compounds in the main text, with full synthetic details (solvents, catalysts, yields) in supplementary files .
- Purity criteria : ≥95% by HPLC; elemental analysis within 0.4% of theoretical values .
- Collaborative validation : Share samples with independent labs for NMR/MS cross-verification .
Q. How should researchers address conflicting data on the azide group’s stability under biological conditions?
- Controlled studies :
- pH-dependent stability : Incubate the compound in buffers (pH 4–9) and monitor azide integrity via IR .
- Reductive environments : Expose to glutathione (1–10 mM) to simulate intracellular conditions, quantifying amine byproducts .
Tables for Key Data
| Substituent Position | Reduction Potential (V) | Borylation Yield | Reference |
|---|---|---|---|
| 6-NH2 | −3.26 | 64% | |
| 6-CN | −2.51 | 32% |
| Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity (MTT) | HeLa | 12.3 ± 1.2 | |
| Topoisomerase I Inhibition | MCF-7 | 8.7 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
